![molecular formula C16H15NO4S B14504861 Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate CAS No. 62829-64-5](/img/structure/B14504861.png)
Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate is a heterocyclic compound that features a fused thiophene and indole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of indoline-2-thiones and Morita-Baylis-Hillman adducts of nitroalkenes . The reaction is usually carried out under base-mediated conditions, which ensures high regioselectivity and yield.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as toluene and 1,4-dioxane, along with water as a co-solvent, is common to enhance the rate and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to inhibit certain enzymes or receptors involved in cell proliferation . The compound’s electron-rich system allows it to participate in electron transfer processes, making it useful in organic electronics .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]indole: Another thiophene-fused indole with similar biological activities.
Thieno[3,2-b]indole: Known for its applications in medicinal chemistry and organic electronics.
Uniqueness
Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate stands out due to its specific substitution pattern, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the design of advanced materials for electronic applications .
Properties
CAS No. |
62829-64-5 |
|---|---|
Molecular Formula |
C16H15NO4S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate |
InChI |
InChI=1S/C16H15NO4S/c1-3-20-15(18)12-7-9-10-8-14(16(19)21-4-2)22-13(10)6-5-11(9)17-12/h5-8,17H,3-4H2,1-2H3 |
InChI Key |
JKUXZJIHYIHSHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC3=C2C=C(S3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


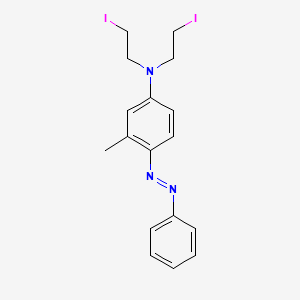
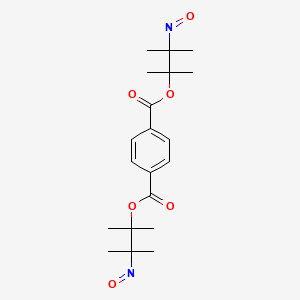
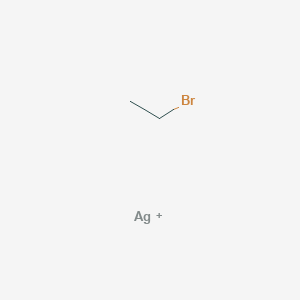
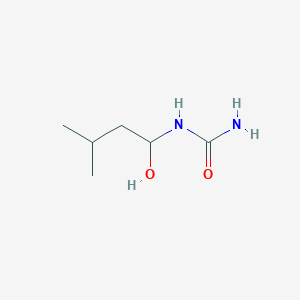
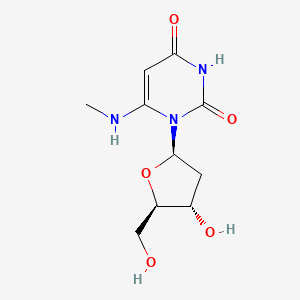
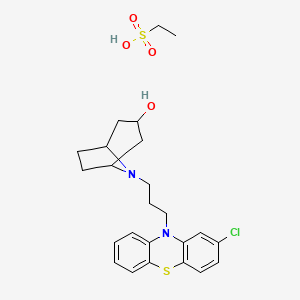
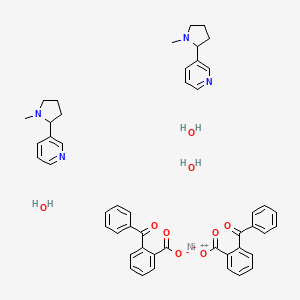
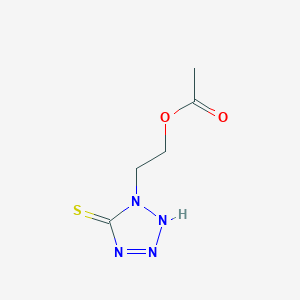

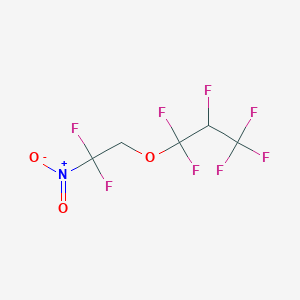
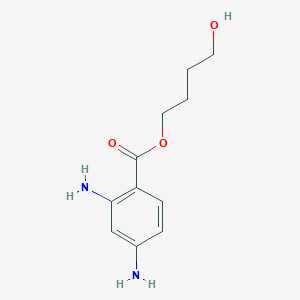
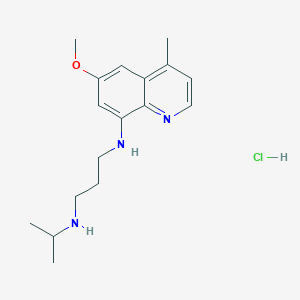
![Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate](/img/structure/B14504849.png)

